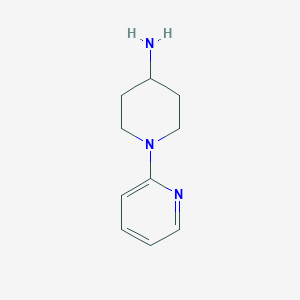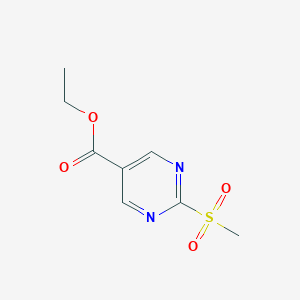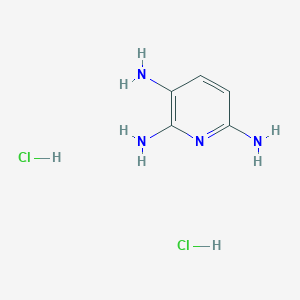
2,3,6-Triaminopyridine dihydrochloride
描述
2,3,6-Triaminopyridine dihydrochloride is a chemical compound that has been studied for various applications, including its role as a metabolite of the urinary tract analgesic phenazopyridine. It has been shown to autoxidize at neutral pH, generating superoxide radical and hydrogen peroxide, which can cause oxidative damage to cells . This compound is structurally related to other triaminopyridines that have been synthesized and characterized for different purposes, such as anticonvulsant activity .
Synthesis Analysis
The synthesis of 2,3,6-triaminopyridine derivatives has been explored for their potential as anticonvulsants. A synthetic program was designed to identify more potent analogs and to understand the structural properties controlling potency and neurotoxicity . Additionally, the synthesis of related compounds, such as 2,3,6-trihydroxypyridine, has been described in the context of bacterial oxidation of nicotine, where it is a product of enzyme-catalyzed oxidation and can be further degraded by specific enzymes .
Molecular Structure Analysis
While the specific molecular structure of 2,3,6-triaminopyridine dihydrochloride is not detailed in the provided papers, related compounds have been structurally characterized. For instance, the crystal structure of a new 2,4,6-triaminopyridinium dihydrogendiphosphate dihydrate has been investigated using X-ray structure analysis, revealing a three-dimensional network formed by inorganic ribbons and organic groups linked via hydrogen bonds .
Chemical Reactions Analysis
2,3,6-Triaminopyridine and its derivatives undergo various chemical reactions. For example, the compound can autoxidize to produce reactive oxygen species . Other reactions include the formation of 2,3-dihydropyrido- and 2,3-dihydropyrimido-[1,4]diazepines from triaminopyridine and triaminopyrimidine with chalcones . Additionally, the reaction of 5,7-dichloro-6-nitropyrido[2,3-d]pyrimidine-2,4-dione with amines can lead to the synthesis of triazolo(4',5':4,5)pyrido[2,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,6-triaminopyridine derivatives have been studied, particularly in relation to their anticonvulsant activity. The overall molecular lipophilicity was found to be an important factor explaining changes in anticonvulsant potency and neurotoxicity. NMR experiments with lecithin vesicles were conducted to measure the phospholipid-binding parameter, which provided insights into the interaction of these compounds with biological membranes . The synthesis of related compounds also highlights the importance of regioselectivity and the ability to convert functional groups to achieve desired properties .
科学研究应用
Generation of Superoxide Radical and Hydrogen Peroxide
2,3,6-Triaminopyridine, a metabolite of phenazopyridine, autoxidizes at neutral pH, generating superoxide radical and hydrogen peroxide. This process causes oxidative damage in erythrocytes, as evidenced by methaemoglobin formation and glutathione depletion. The effects are similar to 1,2,4-triaminobenzene, suggesting potential toxicity in animals due to oxidative stress mechanisms (Munday & Fowke, 1994).
Anticonvulsant Activity
2,3,6-Triaminopyridine derivatives have been synthesized to identify potent analogs with anticonvulsant properties. The study focused on determining structural properties that control potency and neurotoxicity. The lipophilicity of these compounds was a key factor in their anticonvulsant potency and neurotoxicity, with NMR experiments conducted to measure phospholipid-binding parameters (Seydel et al., 1994).
Synthesis of Diazepines
2,3,6-Triaminopyridine has been used in the synthesis of diazepine derivatives, which are important in medicinal chemistry. The reaction with chalcones in acetic acid led to the formation of 8-amino-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepine and 6-amino-2,3-dihydro-1H-pyrimido[4,5-b][1,4]diazepine derivatives (Insuasty et al., 1997).
Toxicity Studies in Rats
2,3,6-Triaminopyridine caused necrosis of skeletal and heart muscle, as well as kidney damage in rats. This compound disrupts mitochondrial metabolism and is likely responsible for the muscle damage and renal tubular necrosis observed in phenazopyridine use or abuse (Munday & Manns, 1998).
Explosive Materials Research
Aminonitropyridines, including 2,3,6-Triaminopyridine, have been synthesized for use in insensitive energetic materials. These compounds have high density, thermal and chemical stability, making them suitable for explosive materials research (Hollins et al., 1996).
Analgesic and Antipyretic Agent Synthesis
2,3,6-Triaminopyridine derivatives have been studied in the context of synthesizing potential analgesic and antipyretic compounds. Environmental friendly syntheses have been developed for these compounds, demonstrating their potential application in medicinal chemistry (Reddy et al., 2014).
未来方向
属性
IUPAC Name |
pyridine-2,3,6-triamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSAKLIEXRQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Triaminopyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
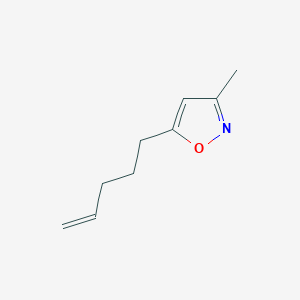

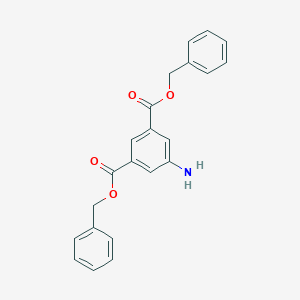
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
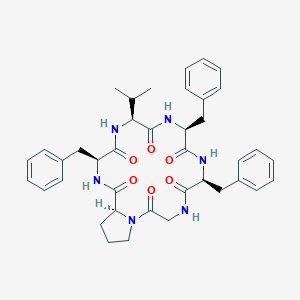
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
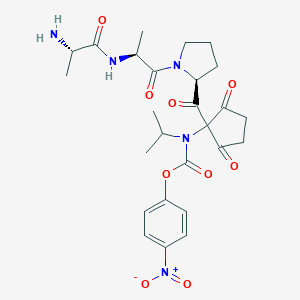
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
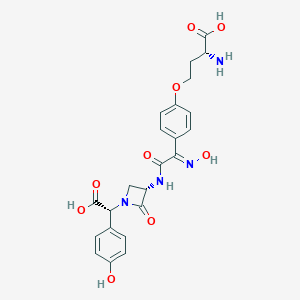
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
